molecular formula C7H11BrO B14629150 4-Bromo-2-ethylpent-4-enal CAS No. 54814-07-2

4-Bromo-2-ethylpent-4-enal

Cat. No.: B14629150
CAS No.: 54814-07-2
M. Wt: 191.07 g/mol
InChI Key: QYHCJNGEDYBHFI-UHFFFAOYSA-N
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Description

4-Bromo-2-ethylpent-4-enal is an organic compound characterized by the presence of a bromine atom, an ethyl group, and an aldehyde functional group attached to a pentene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethylpent-4-enal can be achieved through several methods. One common approach involves the bromination of 2-ethylpent-4-enal. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethylpent-4-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the bromine with a methoxy group.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous solution under acidic or basic conditions.

    Reduction: NaBH4 in methanol or ethanol, or LiAlH4 in dry ether.

    Substitution: NaOCH3 in methanol or other suitable solvents.

Major Products Formed

    Oxidation: 4-Bromo-2-ethylpentanoic acid.

    Reduction: 4-Bromo-2-ethylpent-4-enol.

    Substitution: 4-Methoxy-2-ethylpent-4-enal.

Scientific Research Applications

4-Bromo-2-ethylpent-4-enal has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies involving halogenated aldehydes.

    Biology: Its reactivity makes it useful in biochemical assays and as a probe for studying enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethylpent-4-enal involves its reactivity with various nucleophiles and electrophiles. The aldehyde group can participate in nucleophilic addition reactions, while the bromine atom can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which increases the electrophilicity of the carbonyl carbon in the aldehyde group.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-ethylpentanal: Similar structure but lacks the double bond in the pentene chain.

    2-Bromo-4-ethylpent-4-enal: Bromine atom is positioned differently on the carbon chain.

    4-Chloro-2-ethylpent-4-enal: Chlorine atom instead of bromine.

Uniqueness

4-Bromo-2-ethylpent-4-enal is unique due to the combination of its bromine atom, ethyl group, and aldehyde functional group on a pentene chain

Properties

CAS No.

54814-07-2

Molecular Formula

C7H11BrO

Molecular Weight

191.07 g/mol

IUPAC Name

4-bromo-2-ethylpent-4-enal

InChI

InChI=1S/C7H11BrO/c1-3-7(5-9)4-6(2)8/h5,7H,2-4H2,1H3

InChI Key

QYHCJNGEDYBHFI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=C)Br)C=O

Origin of Product

United States

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